(5-Bromopyridin-3-yl)(cyclopropyl)methanone
Description
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-7(4-11-5-8)9(12)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
ZPWQJUMCZOZNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclopropanecarbonylation Route
A documented approach involves starting from 2-(5-bromopyridin-3-yl)acetonitrile, which undergoes alkylation with bromo-chloroethane in the presence of a phase transfer catalyst and base, followed by cyclopropanecarbonylation to yield intermediates closely related to (5-bromopyridin-3-yl)(cyclopropyl)methanone derivatives.
- Reactants: 2-(5-bromopyridin-3-yl)acetonitrile, 1-bromo-2-chloroethane
- Catalyst: N-benzyl-N,N-diethylethanaminium chloride (phase transfer catalyst)
- Base: Sodium hydroxide in aqueous solution
- Temperature: 60 °C
- Time: 16 hours
- Workup: Extraction with dichloromethane, drying, and purification by column chromatography
- Yield: Approximately 57% for related cyclopropanecarbonitrile intermediates
This method allows the formation of a cyclopropyl-containing intermediate that can be further transformed into the methanone structure.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The alkylation method with phase transfer catalysts is effective for preparing cyclopropyl intermediates but may require further oxidation or functional group transformation to reach the ketone stage.
- Acid chloride methodology remains a classical and reliable approach for ketone synthesis, adaptable to bromopyridine substrates.
- Recent advances in Lewis acid catalysis show promise for efficient synthesis of related ketones and amides, highlighting the potential for improved yields and milder conditions if adapted for this compound.
- Purification is typically achieved by column chromatography using gradients of ethyl acetate in heptane or recrystallization depending on the intermediate or final product.
- No direct melting point, boiling point, or detailed physical data for this compound were found, indicating limited commercial availability and the need for in-house synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions with boronic acids or esters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products are typically biaryl compounds.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
Research indicates that (5-Bromopyridin-3-yl)(cyclopropyl)methanone interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action is primarily linked to its binding affinities influenced by the bromine atom and the cyclopropyl group, which can modulate enzyme activity and influence biochemical pathways relevant to drug development .
Potential Applications in Drug Development
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, potentially useful in developing therapeutic agents for various diseases. Studies suggest it may affect enzyme-substrate interactions, making it valuable in biochemical research.
- Antimycobacterial Activity : In the context of tuberculosis treatment, derivatives of this compound have been explored for their anti-mycobacterial properties. Structure-activity relationship studies indicate that modifications can enhance efficacy against Mycobacterium tuberculosis .
- Receptor Modulation : There is ongoing research into how this compound can modulate receptor activities, which could lead to new treatments for conditions involving receptor dysregulation .
Case Studies
- Catalytic Reactions : A study demonstrated that this compound was utilized in catalytic reactions mediated by solid catalysts, showcasing its utility in synthesizing complex heteroaryl compounds relevant to pharmaceuticals .
- Antiparasitic Research : Research has also explored the compound's potential as an antiparasitic agent, particularly against Leishmania species. Modifications to its structure have shown varying degrees of efficacy, indicating a promising avenue for further exploration .
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(cyclopropyl)methanone depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (5-Bromopyridin-3-yl)(cyclopropyl)methanone with structurally related cyclopropyl methanones, highlighting substituent effects on physical properties and applications:
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Applications/Properties | References |
|---|---|---|---|---|---|---|
| This compound | 5-Br-pyridin-3-yl, cyclopropyl | 240.10 | Not reported | Moderate | Suzuki coupling intermediates | |
| (4-Nitrophenyl)(2,3-diphenyl-cyclopropyl)methanone (16) | 4-NO₂-phenyl, diphenyl-cyclopropyl | 516.54 | 223 | 12 | Crystallography studies | |
| (4-Chlorophenyl)(2,3-diphenyl-cyclopropyl)methanone (18) | 4-Cl-phenyl, diphenyl-cyclopropyl | 491.02 | 97–98 | 5 | NMR analysis of halogen effects | |
| 1-(4-Chlorophenyl)cyclopropylmethanone (3a-j derivatives) | 4-Cl-phenyl, piperazine | ~350–400 | Not reported | 5–13 | Anticancer, antituberculosis | |
| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone (A936961) | 5-Br-2-F-phenyl, cyclopropyl | 257.08 | Not reported | Not reported | Pharmaceutical intermediates | |
| (5-Bromopyridin-3-yl)(phenyl)methanone | 5-Br-pyridin-3-yl, phenyl | 262.11 | Not reported | Not reported | Steric/electronic comparison |
Key Observations:
- Substituent Position and Electronic Effects : The 5-bromo group on the pyridine ring in the target compound enhances reactivity in cross-coupling reactions compared to nitro or chloro substituents in analogs like compound 16 or 18 . Bromine’s electronegativity and leaving-group ability make it preferable for catalytic transformations.
- Cyclopropane vs.
- Halogen Effects : Chlorine in compound 18 lowers melting points (97–98°C) compared to nitro-substituted analogs (223°C for compound 16), likely due to weaker intermolecular interactions .
Biological Activity
(5-Bromopyridin-3-yl)(cyclopropyl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure
The compound features a brominated pyridine moiety and a cyclopropyl group attached to a methanone functional group. This specific arrangement contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially influencing enzyme kinetics and receptor modulation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of specific enzymes essential for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, particularly against certain tumor types, suggesting its potential as an anticancer agent.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development . -
Case Study on Anticancer Activity :
Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated that it induced apoptosis in MCF-7 cells through a caspase-dependent pathway, highlighting its potential for further development as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the pyridine ring or cyclopropyl group can significantly alter the biological activity of the compound. For instance, substituting different halogen atoms or varying the alkyl groups attached to the cyclopropane can enhance or reduce antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
